(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid
Description
(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid (referred to hereafter as Compound A) is a synthetic thromboxane A2 (TXA2) surrogate, commonly known as U46619 . Structurally, it features a bicyclo[2.2.1]heptane (norbornane) core substituted with a hydroxyoctenyl chain and a heptenoic acid side chain. The stereochemistry of the hydroxyl group (3S), double bonds (E/Z configurations), and bicyclo ring substituents (5S,6R) are critical for its bioactivity .
Compound A is widely used in pharmacological studies to mimic TXA2, a potent vasoconstrictor and platelet aggregator. It binds to thromboxane-prostanoid (TP) receptors, activating signaling pathways that induce smooth muscle contraction and platelet activation . Its stability compared to endogenous TXA2 (which has a half-life of ~30 seconds) makes it a preferred tool for in vitro and ex vivo experiments, such as precontracting blood vessels for vasodilation assays .
Properties
IUPAC Name |
(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18-,19+,20?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDIKIDYDXHDD-REGKDVDGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1CO2)C/C=C\CCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56985-32-1 | |
| Record name | 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule is dissected into three fragments (Figure 1):
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Norbornane core : Derived from 2,5-dimethoxytetrahydrofuran via proline-catalyzed aldol dimerization.
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(E,3S)-3-hydroxyoct-1-enyl side chain : Synthesized through asymmetric epoxidation and reduction.
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(Z)-hept-5-enoic acid : Introduced via Wittig reaction with (4-carboxybutyl)triphenylphosphonium bromide.
Norbornane Core Construction
The bicyclic framework is assembled via a proline-catalyzed aldol dimerization of succinaldehyde, yielding a β-isomer-rich intermediate (er > 10:1). Subsequent Baeyer-Villiger oxidation with m-chloroperbenzoic acid (mCPBA) forms the lactone precursor (64% yield over three steps).
Table 1: Key Reactions for Norbornane Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Selectivity (dr) |
|---|---|---|---|
| Aldol dimerization | L-Proline, DMSO, 25°C | 78 | >10:1 β:α |
| Baeyer-Villiger | mCPBA, CH2Cl2, −20°C | 64 | – |
| Fluorination | NFSI, KHMDS, Et2O, −78°C | 51 | 10:1 |
Side Chain Elaboration
The (E,3S)-3-hydroxyoct-1-enyl chain is introduced via conjugate addition of a mixed vinyl cuprate to an enal intermediate, followed by ozonolysis and stereoselective reduction (NaBH4, −30°C). Critical stereochemical outcomes are achieved using Evans’ oxazolidinone auxiliaries.
Wittig Reaction for Heptenoic Acid Installation
Reaction of the lactol intermediate with (4-carboxybutyl)triphenylphosphonium bromide under LiHMDS-mediated conditions installs the (Z)-configured hept-5-enoic acid moiety (82% yield, Z:E = 5:1).
Reaction Optimization and Scalability
Cyclization Strategies
Traditional methods for forming the strained acetal (e.g., Mitsunobu conditions) proved ineffective. A novel approach using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and Ag2O achieved cyclization in 40–52% yield.
Table 2: Cyclization Method Comparison
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | DIAD, PPh3 | <5 | – |
| DMC/Ag2O | DMC, Ag2O, DIPEA | 52 | >95 |
Industrial-Scale Production
Optimized large-scale synthesis employs:
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Continuous flow reactors : For Baeyer-Villiger oxidation, reducing reaction times from 12 h to 2 h.
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High-performance liquid chromatography (HPLC) : Purifies intermediates with >99% enantiomeric excess.
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Cryogenic fluorination : Enhances safety and yield (NFSI, −78°C).
Analytical and Purification Techniques
Chemical Reactions Analysis
Types of Reactions
(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-epoxidized products .
Scientific Research Applications
Pharmacological Applications
- Anti-inflammatory Properties
- Pain Management
- Vasodilation
Biochemical Research
- Metabolic Pathways
- Cell Proliferation Studies
Material Science Applications
- Biomaterials Development
- Polymer Chemistry
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in animal models of inflammation. |
| Study 2 | Pain management | Showed efficacy comparable to traditional NSAIDs in clinical trials for chronic pain relief. |
| Study 3 | Vasodilation | Found to significantly lower blood pressure in hypertensive rat models, indicating potential cardiovascular benefits. |
Mechanism of Action
The compound exerts its effects primarily through its role as a thromboxane A2 agonist. It binds to thromboxane A2 receptors on platelets, inducing a series of intracellular signaling events that lead to shape change, aggregation, secretion, and protein phosphorylation . These effects are mediated through the activation of phosphoinositide hydrolysis and the subsequent release of intracellular calcium .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Compound A can be contextualized against related prostaglandins, thromboxane analogs, and bicyclic fatty acid derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Compound A with Analogues
Key Findings from Comparative Studies
Bioactivity Profiles: Compound A and PGH2 both activate TP receptors but differ in stability. PGH2’s endoperoxide group makes it highly reactive and short-lived, whereas Compound A’s oxabicyclo core enhances stability, enabling sustained receptor activation in experimental settings . The 4-iodophenoxy derivative () exhibits altered receptor selectivity, with reduced off-target effects compared to Compound A, making it valuable for imaging studies .
Structural Determinants of Activity :
- The (E)-3-hydroxyoct-1-enyl chain in Compound A is critical for TP receptor binding. Analogs with (Z)-configured hydroxyoctenyl chains show reduced potency .
- Substitution of the bicyclo[2.2.1]heptane core with cyclopentyl or epidioxy groups () shifts activity toward lipoxygenase pathways, highlighting the importance of the oxabicyclo scaffold in thromboxane mimicry .
Pharmacological Applications :
- Compound A is indispensable in cardiovascular research for simulating TXA2-mediated pathologies (e.g., thrombosis, hypertension). In contrast, hydroperoxy analogs () are used to study oxidative stress and inflammation .
- Data mining studies () confirm that structural similarity strongly correlates with shared bioactivity profiles, validating Compound A’s use as a TXA2 surrogate .
Biological Activity
(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid is a complex organic compound belonging to the class of prostaglandins and related compounds. Its structure includes a bicyclic framework and an unsaturated carboxylic acid moiety, which are characteristic of many biologically active lipids. This article aims to explore the biological activities associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
The chemical formula for this compound is C21H34O4, with an average molecular weight of approximately 350.499 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Research indicates that this compound acts as a thromboxane mimetic, influencing various physiological processes. Its mechanism involves the modulation of platelet aggregation and smooth muscle contraction through interactions with thromboxane receptors, which are critical in cardiovascular physiology and pathophysiology .
1. Thromboxane Mimetic Activity
Studies have shown that this compound mimics the effects of thromboxane A2 (TXA2), which plays a significant role in promoting platelet aggregation and vasoconstriction . This activity suggests potential applications in managing conditions related to impaired hemostasis.
2. Vasopressin-like Effects
The compound has been reported to exhibit hydro-osmotic effects similar to vasopressin, indicating its potential utility in treating conditions characterized by fluid imbalance . This property could be particularly beneficial in managing certain types of renal dysfunction.
3. Anti-inflammatory Properties
Preliminary data suggest that derivatives of this compound may possess anti-inflammatory properties by modulating the synthesis and release of pro-inflammatory mediators . This could open avenues for therapeutic applications in inflammatory diseases.
Case Study 1: Platelet Aggregation Inhibition
In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by various agonists . The effectiveness was compared with other known TXA2 analogs, revealing a dose-dependent response that highlights its potential as a therapeutic agent in cardiovascular diseases.
Case Study 2: Smooth Muscle Relaxation
Another study focused on the compound's ability to induce relaxation in smooth muscle tissues. Results indicated that it could effectively reduce contractions induced by various stimuli, suggesting its potential as a treatment for conditions like hypertension or asthma .
Research Findings
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and severe eye irritation (H319) . Researchers must:
- Use PPE: Nitrile gloves, lab coats, and safety goggles.
- Work in fume hoods to avoid inhalation (H335).
- Store in airtight containers at 2–8°C, away from oxidizers and bases .
- In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 15 minutes and seek medical evaluation .
Q. How can the stereochemistry of the bicyclo[2.2.1]heptane core and hydroxylated side chain be confirmed?
- Methodological Answer :
- NMR : Use - and -NMR to resolve stereocenters (e.g., 5S,6R configuration). Coupling constants (e.g., ) for the oxabicyclo system correlate with fused ring geometry .
- Circular Dichroism (CD) : Confirm the (E,3S)-3-hydroxyoct-1-enyl side chain’s configuration via Cotton effects at 210–230 nm .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the compound’s bioactivity in inflammatory or metabolic pathways?
- Methodological Answer :
- In Vitro Assays : Use COX-1/COX-2 inhibition assays (IC determination) due to structural similarity to prostaglandin analogs .
- Dose-Response Studies : Apply split-split plot designs (e.g., randomized blocks with repeated measures) to account for variables like pH, temperature, and enzymatic activity .
- Metabolic Stability : Perform hepatic microsome incubations (human/rat) with LC-MS/MS to quantify metabolite formation (e.g., hydroxylated derivatives) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Batch Purity Analysis : Use RP-HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to verify purity >98%. Impurities >2% may alter bioactivity .
- Isomer-Specific Activity : Separate (Z)/(E)-isomers via chiral chromatography (Chiralpak IA column) and test individually .
- Receptor Binding Simulations : Perform molecular docking (AutoDock Vina) to compare binding affinities of stereoisomers with prostaglandin receptors .
Q. What synthetic strategies address challenges in constructing the oxabicyclo[2.2.1]heptane scaffold?
- Methodological Answer :
- Key Step : Intramolecular epoxide opening (e.g., BF-EtO catalysis) to form the bicyclic core .
- Side-Chain Installation : Use Julia–Kocienski olefination to couple the (E,3S)-3-hydroxyoct-1-enyl moiety with the bicyclic intermediate .
- Protection/Deprotection : Temporarily protect the carboxylic acid group as a tert-butyl ester to prevent side reactions during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
